molecular formula C14H8ClF3O2 B3254034 4-Chlorophenyl 4-(trifluoromethyl)benzoate CAS No. 23171-01-9

4-Chlorophenyl 4-(trifluoromethyl)benzoate

Cat. No.: B3254034
CAS No.: 23171-01-9
M. Wt: 300.66 g/mol
InChI Key: STHLRRJMXBVNPV-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-(trifluoromethyl)benzoate is a benzoate ester derivative characterized by a 4-chlorophenyl group esterified to a 4-(trifluoromethyl)benzoic acid moiety. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological activity.

Properties

IUPAC Name

(4-chlorophenyl) 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-11-5-7-12(8-6-11)20-13(19)9-1-3-10(4-2-9)14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHLRRJMXBVNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 4-chlorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

    Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting the growth of certain fungi and bacteria by disrupting their cell membranes and metabolic pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula ClogP Melting Point (°C) Biological Activity (MIC or IC₅₀)
4-Chlorophenyl 4-(trifluoromethyl)benzoate C₁₄H₈ClF₃O₂ 6.5 120–130 N/A
4-Chlorophenyl 4-nitrobenzoate C₁₃H₈ClNO₄ 5.2 95–100 N/A
Methyl 4-(trifluoromethyl)benzoate C₉H₇F₃O₂ 2.8 30–35 Precursor for bioactive esters
DFP00173 (AQP3 inhibitor) C₁₈H₁₃Cl₂F₃N₂O₂ 6.7 N/A IC₅₀ = 0.12 µM (human AQP3)

Biological Activity

4-Chlorophenyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C14H8ClF3O2. It is a derivative of benzoic acid, characterized by the substitution of a hydrogen atom in the carboxyl group with a 4-chlorophenyl group and a trifluoromethyl group on the benzene ring. This compound has garnered interest due to its potential biological activities, particularly in antifungal and antimicrobial applications.

Structural Characteristics

  • IUPAC Name : (4-chlorophenyl) 4-(trifluoromethyl)benzoate
  • Molecular Formula : C14H8ClF3O2
  • Molecular Weight : 300.66 g/mol

Synthesis

The synthesis typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 4-chlorophenol, often utilizing dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. In vitro studies have shown its effectiveness against various fungal strains, including Candida species and filamentous fungi. For instance, derivatives of salicylanilide esters with this compound were evaluated for their antifungal potency, revealing minimum inhibitory concentrations (MIC) ranging from 0.49 µmol/L to higher values depending on the strain tested .

Case Study: Antifungal Evaluation

A study assessed the antifungal activity of several derivatives, including those containing the trifluoromethyl group. The results indicated that:

  • The most effective compounds had MIC values below 1 µmol/L against filamentous fungi.
  • The presence of the trifluoromethyl group enhanced lipophilicity, contributing to improved membrane penetration and antifungal efficacy.

The biological activity of this compound is attributed to its structural characteristics:

  • The trifluoromethyl group increases lipophilicity, facilitating penetration through biological membranes.
  • It may interact with specific molecular targets within microbial cells, leading to growth inhibition.

Comparative Analysis

CompoundAntifungal Activity (MIC µmol/L)Notes
This compound<1Effective against filamentous fungi
Salicylanilide DerivativesVaries (0.49 - >3.9)Some derivatives showed enhanced activity
Parent SalicylanilidesHigher MICsGenerally less active than derivatives

Future Research Directions

Further studies are warranted to explore:

  • The full spectrum of biological activities beyond antifungal and antimicrobial effects.
  • Structure-activity relationships to optimize efficacy.
  • Potential applications in drug development and pharmaceutical intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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